| 
                                                             REACTION_CXSMILES 
                                                         | 
                                                        
                                                             [C:1]([C:5]1(C([O-])=O)[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH2:6]1)([CH3:4])([CH3:3])[CH3:2].[K+].[OH-].[K+]>>[C:1]([C:5]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2] |f:0.1,2.3| 
                                                         | 
                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    0 (± 1) mol                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    [OH-].[K+]                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Name 
                                                                             | 
                                                                            
                                                                                 
                                                                                    
                                                                                                                                                                            potassium 2-t-butyl-p-cresolate                                                                                                                                                                     
                                                                             | 
                                                                        
| 
                                                                                 Quantity 
                                                                             | 
                                                                            
                                                                                 
                                                                                    9.85 g                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                     reactant                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)(C)C1(CC(=CC=C1O)C)C(=O)[O-].[K+]                                                                                 
                                                                             | 
                                                                        
| 
                                                                         Conditions are dynamic 
                                                                     | 
                                                                    
                                                                         
                                                                            1                                                                         
                                                                     | 
                                                                
| 
                                                                         Details 
                                                                     | 
                                                                    
                                                                         
                                                                            See reaction.notes.procedure_details.                                                                         
                                                                     | 
                                                                
| 
                                                                                 Name 
                                                                             | 
                                                                            |
| 
                                                                                 Type 
                                                                             | 
                                                                            
                                                                                 
                                                                                    product                                                                                 
                                                                             | 
                                                                        
| 
                                                                                 Smiles 
                                                                             | 
                                                                            
                                                                                 
                                                                                    C(C)(C)(C)C1=CC(=CC=C1O)C                                                                                 
                                                                             | 
                                                                        
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 122.8% | 
| 
                                                     Source 
                                                 | 
                                                Open Reaction Database (ORD) | 
| 
                                                     Description 
                                                 | 
                                                The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |